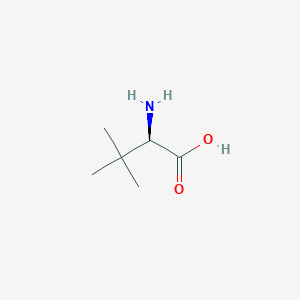
2-Amino-5-(ethylamino)-5-oxopentanoic acid
Vue d'ensemble
Description
Amino acids are organic compounds that contain amine (-NH2) and carboxyl (-COOH) functional groups, along with a side chain (R group) specific to each amino acid . They serve as the building blocks of proteins, which are linear chains of amino acids. A compound like “2-Amino-5-(ethylamino)-5-oxopentanoic acid” would likely have similar properties to other amino acids.
Synthesis Analysis
The synthesis of amino acids typically involves methods such as Strecker synthesis, Gabriel synthesis, or using chiral pool amino acids as starting materials . The exact method would depend on the specific structure of the amino acid .Molecular Structure Analysis
The molecular structure of amino acids can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the 3D arrangement of atoms in the molecule.Chemical Reactions Analysis
Amino acids can undergo a variety of chemical reactions, including peptide bond formation, decarboxylation, deamination, and side chain reactions . The exact reactions would depend on the specific structure of the amino acid.Physical And Chemical Properties Analysis
The physical and chemical properties of amino acids can be determined using various analytical techniques. These might include determining the melting point, solubility, pKa values, and absorption spectra .Applications De Recherche Scientifique
Precursor in Biosynthesis of Biologically Active Porphyrins : 5-Amino-4-oxopentanoic acid, a closely related compound, is a precursor in the biosynthesis of biologically active porphyrins such as chlorophyll and heme. These systems play a central role in photosynthesis, oxygen transport, and electron transport (Shrestha‐Dawadi & Lugtenburg, 2003).
Electrosynthesis Applications : Electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride has been studied, highlighting the importance of various factors such as cathode material, temperature, and solvent in the yield and quality of the product (Konarev, Lukyanets & Negrimovskii, 2007).
Use in HIV-Protease Assays : Derivatives of 2-Amino-5-(ethylamino)-5-oxopentanoic acid have been used in the solid-phase peptide synthesis of oligopeptides, serving as sequence-specific chromogenic protease substrates for detecting HIV-protease activity (Badalassi, Nguyen, Crotti & Reymond, 2002).
Synthesis Methods : Various methods have been developed for synthesizing 5-Amino-4-oxopentanoic acid hydrochloride, one of them involving esterification and bromination of levulinic acid (Yuan, 2006).
Constituents in Pineapple Fruit : Compounds similar to 2-Amino-5-(ethylamino)-5-oxopentanoic acid have been identified in pineapple fruits. These compounds have shown inhibitory activities against tyrosinase and may contribute to the anti-browning effect of pineapple juice (Zheng et al., 2010).
Use in Synthesizing α-Ketoamide Derivatives : The compound has applications in synthesizing α-ketoamide derivatives, which have potential in various biochemical applications (El‐Faham, Al Marhoon, Abdel-Megeed & Albericio, 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-amino-5-(ethylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATAGRPVKZEWHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863098 | |
| Record name | N-Ethylglutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(ethylamino)-5-oxopentanoic acid | |
CAS RN |
3081-61-6 | |
| Record name | 3081-61-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















